6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one
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Overview
Description
6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a heterocyclic compound that has recently gained attention in scientific research. This compound consists of a bicyclic nonane structure fused with an oxazole ring and a phenyl group. It is a derivative of tropanyl esters and has been used as a building block for the synthesis of various alkaloids, pharmaceutical agents, and synthetic analogs.
Preparation Methods
6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can be synthesized by the condensation of a tropanone derivative with an arylidene derivative in the presence of an acid catalyst. This reaction results in the formation of a bicyclic oxazole ring and a phenyl group attached to the nonane skeleton. The synthesized compound can be purified by recrystallization or column chromatography
Chemical Reactions Analysis
6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include acid catalysts for condensation reactions and various oxidizing or reducing agents for oxidation and reduction reactions.
Scientific Research Applications
6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecular structures and various alkaloids.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Although primarily used in research, it can serve as a template for constructing complex molecular structures in industrial applications.
Mechanism of Action
The mechanism of action of 6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, influencing biological processes. detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can be compared with other similar compounds, such as:
These compounds share similar bicyclic structures but differ in the positioning of functional groups and rings, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of the oxazole ring and phenyl group, making it a valuable compound for research and synthesis.
Properties
IUPAC Name |
6-phenyl-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-14-11(9-4-2-1-3-5-9)10-6-13(14,7-10)8-16-12/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZKXXXIJNUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13COC(=O)N3C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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